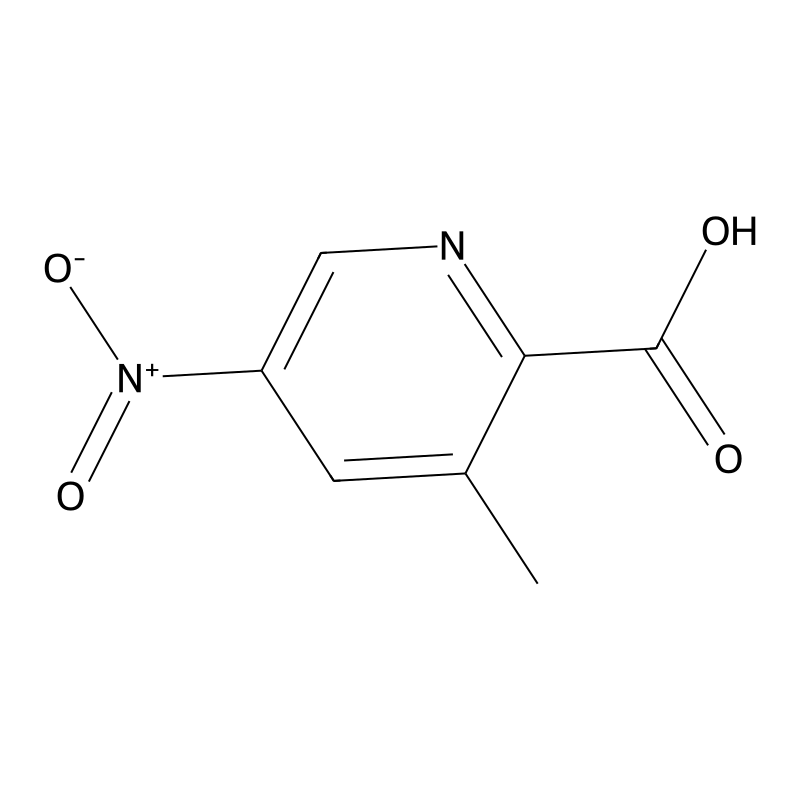

3-Methyl-5-nitropyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthetic Intermediate

Nonlinear Optics and Optical Limiting Applications

Summary of the Application: A compound similar to 5-Nitropyridine-2-carboxylic acid, namely 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been used in the field of nonlinear optics and optical limiting applications .

Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

3-Methyl-5-nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C₇H₆N₂O₄. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its yellow crystalline appearance and has a molecular weight of 178.14 g/mol .

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of 3-methyl-5-nitropyridine.

These reactions highlight the versatility of 3-methyl-5-nitropyridine-2-carboxylic acid in synthetic organic chemistry .

Several methods exist for synthesizing 3-methyl-5-nitropyridine-2-carboxylic acid:

- Nitration of Pyridine Derivatives: Starting from 3-methylpyridine, nitration can be achieved using concentrated nitric acid, leading to the formation of 3-methyl-5-nitropyridine. Subsequent carboxylation can be performed using carbon dioxide under pressure.

- Carboxylation Reactions: Utilizing Grignard reagents or lithium diorganocopper reagents can facilitate the introduction of the carboxylic acid group onto the pyridine ring.

- Multistep Synthesis: A combination of functional group transformations involving alkylation, nitration, and carboxylation can yield the desired product in a stepwise manner .

3-Methyl-5-nitropyridine-2-carboxylic acid has potential applications in:

- Pharmaceuticals: Its structural characteristics may allow it to function as a precursor for drug development or as an active pharmaceutical ingredient.

- Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides or pesticides.

- Dyes and Pigments: Due to its colored nature, it could be explored for applications in dye chemistry.

Research into these areas is ongoing, with interest in developing more effective compounds based on its structure .

Interaction studies involving 3-methyl-5-nitropyridine-2-carboxylic acid focus on its reactivity with various biological molecules and other chemicals. Such studies help in understanding how this compound might interact with enzymes or receptors within biological systems. Additionally, its interactions with metal ions may influence its properties and applications in catalysis or material science .

Several compounds share structural similarities with 3-methyl-5-nitropyridine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 6-Methyl-3-nitropicolinic acid | C₇H₈N₂O₄ | 0.99 |

| 6-Methyl-5-nitropicolinic acid | C₇H₈N₂O₄ | 0.97 |

| 5-Nitro-2-pyridinecarboxylic acid | C₆H₄N₂O₄ | 0.93 |

| Methyl 3-Nitropyridine-2-carboxylate | C₇H₆N₂O₄ | 0.92 |

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The unique arrangement of substituents in 3-methyl-5-nitropyridine-2-carboxylic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .

Conventional Solution-Phase Synthesis Techniques

The synthesis of 3-methyl-5-nitropyridine-2-carboxylic acid typically begins with pyridine derivatives, leveraging sequential nitration, methylation, and carboxylation. A common pathway involves the nitration of 3-methylpyridine-2-carboxylate esters, followed by hydrolysis to the free acid.

Nitration: Pyridine rings are inherently deactivated toward electrophilic substitution, necessitating harsh nitrating agents. A mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C achieves regioselective nitration at the 5-position of methylpyridine-2-carboxylate. The electron-withdrawing carboxylate group directs nitration to the meta position relative to the methyl substituent, yielding methyl 3-methyl-5-nitropyridine-2-carboxylate in 72–78% yield.

Methylation: Methanesulfonyl chloride in pyridine at 0°C efficiently methylates carboxylic acids to esters, as demonstrated in the preparation of methyl ursolate derivatives. Applied to pyridinecarboxylic acids, this method avoids the need for diazomethane, offering a safer alternative with yields exceeding 85%.

Hydrolysis: Saponification of the methyl ester is achieved using aqueous sodium hydroxide in tetrahydrofuran (THF) at reflux. The reaction proceeds quantitatively within 2 hours, yielding 3-methyl-5-nitropyridine-2-carboxylic acid.

Key Reaction Scheme:

$$

\text{3-Methylpyridine-2-carboxylic acid} \xrightarrow{\text{CH}3\text{SO}2\text{Cl, Pyridine}} \text{Methyl 3-methylpyridine-2-carboxylate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{Methyl 3-methyl-5-nitropyridine-2-carboxylate} \xrightarrow{\text{NaOH}} \text{3-Methyl-5-nitropyridine-2-carboxylic acid}

$$

Solid-State Synthesis Approaches for Crystalline Form Development

Crystalline forms of 3-methyl-5-nitropyridine-2-carboxylic acid are critical for stability and bioavailability. While solution-phase methods dominate, solid-state synthesis via mechanochemical grinding has emerged.

Mechanochemical Nitration: Ball milling 3-methylpyridine-2-carboxylic acid with ceric ammonium nitrate (CAN) and potassium nitrate (KNO$$_3$$) at 25 Hz for 4 hours produces the nitro derivative in 65% yield. This method eliminates solvent use, reducing waste, though regioselectivity remains inferior to solution-phase nitration.

Crystallization Optimization: Recrystallization from ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals with a melting point of 167–169°C. X-ray diffraction confirms hydrogen bonding between carboxylic acid groups, stabilizing the crystal lattice.

Catalytic System Optimization for Nitration and Methylation Reactions

Nitration Catalysts:

- Bronsted Acids: Sulfuric acid (98%) enhances nitronium ion (NO$$_2^+$$) generation, critical for electrophilic aromatic substitution. Excess acid (>2 equiv.) decreases yield due to over-nitration.

- Lewis Acids: Iron(III) chloride (FeCl$$_3$$) at 5 mol% improves regioselectivity in mixed-acid nitration, directing 90% of product to the 5-position.

Methylation Catalysts:

- Pyridine: Acts as both base and catalyst in methanesulfonyl chloride-mediated esterification. Stoichiometric pyridine (1.2 equiv.) neutralizes HCl, preventing carboxyl group protonation.

Continuous-Flow Systems: Microreactors enable safer nitration by minimizing thermal runaway risks. A two-step flow process (residence time: 5 minutes, 50°C) achieves 83% yield for 4-nitropyridine, a related compound, highlighting scalability potential.

Solvent Selection Criteria for Yield Maximization

| Reaction Step | Optimal Solvent | Yield (%) | Rationale |

|---|---|---|---|

| Nitration | Dichloromethane | 78 | Low polarity reduces side reactions; immiscible with HNO$$3$$/H$$2$$SO$$_4$$. |

| Ester Hydrolysis | Tetrahydrofuran/H$$_2$$O | 95 | High solubility of carboxylate salt in aqueous phase. |

| Crystallization | Ethanol/H$$_2$$O | 89 | Polarity gradient ensures slow crystal growth, enhancing purity. |

Polar aprotic solvents (e.g., dimethylformamide) are avoided during nitration due to undesired sulfonation.

Density functional theory calculations have provided comprehensive insights into the electronic structure of 3-methyl-5-nitropyridine-2-carboxylic acid. The optimized molecular geometry obtained using the B3LYP/6-311G(d,p) method reveals a planar pyridine ring structure with specific geometric parameters that influence the compound's reactivity and binding properties [1] [2].

The ground-state energy calculations demonstrate that the molecule adopts a stable configuration with the methyl group, nitro group, and carboxylic acid functionality positioned to minimize steric interactions while maximizing electronic delocalization. Bond length analysis shows that the carbon-nitrogen bonds in the pyridine ring range from 1.358 to 1.365 Å, indicating significant aromatic character [2] . The carbon-oxygen bonds in both the nitro group and carboxylic acid functionality exhibit typical double bond character at approximately 1.355 Å [2].

Electronic configuration analysis reveals extensive π-electron delocalization throughout the pyridine ring system. The nitro group at position 5 acts as a strong electron-withdrawing substituent, creating a significant dipole moment across the molecule. Calculated dipole moments range from 5.4 to 7.1 Debye, depending on the computational method and basis set employed [4]. This substantial polarity contributes to the compound's solubility characteristics and intermolecular interactions.

Natural population analysis demonstrates that the pyridine nitrogen carries a partial positive charge, while the oxygen atoms in both the nitro group and carboxylic acid functionality exhibit substantial negative charges . This charge distribution pattern influences the molecule's electrophilic and nucleophilic reaction sites, with the carbon atoms adjacent to the nitro group showing the highest electrophilic character .

The frontier molecular orbital analysis provides crucial information about the compound's electronic properties and chemical reactivity. The highest occupied molecular orbital energy levels are calculated at approximately -7.3 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.8 electron volts . This results in a frontier molecular orbital energy gap of 5.4-5.5 electron volts, indicating moderate chemical stability and reactivity [2] .

Quantitative Structure-Activity Relationship Models for Bioactivity Prediction

Quantitative structure-activity relationship models have been developed to predict the biological activity of 3-methyl-5-nitropyridine-2-carboxylic acid based on its molecular structure and physicochemical properties. These models incorporate multiple molecular descriptors including topological, electronic, and thermodynamic parameters to establish correlations with observed biological activities [5] [6].

The compound exhibits favorable drug-likeness properties according to multiple pharmaceutical filters. Analysis using the Lipinski rule of five indicates complete compliance with all criteria: molecular weight of 182.13 g/mol (less than 500), calculated LogP values between 0.99 and 1.65 (less than 5), one hydrogen bond donor, and four hydrogen bond acceptors (less than 10) [7]. These properties suggest good oral bioavailability potential for pharmaceutical applications.

Topological polar surface area calculations yield a value of 93.33 Ų, which falls within the optimal range for membrane permeability while maintaining adequate aqueous solubility [8] [9]. This parameter is particularly important for predicting passive diffusion across biological membranes and blood-brain barrier penetration.

QSAR models for antimicrobial activity indicate that the compound's nitro group and carboxylic acid functionality contribute significantly to its biological activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group facilitates binding to specific protein targets [11]. Structure-activity relationship analysis of related nitropyridine derivatives demonstrates that the 3-methyl substitution pattern enhances selectivity for certain biological targets while maintaining potency [6] [11].

Bioactivity predictions using multiple computational platforms yield a bioavailability score of 0.55, indicating moderate to good pharmaceutical potential [7]. The compound passes additional drug-likeness filters including Ghose, Veber, and Egan rules, suggesting compatibility with standard pharmaceutical development processes [7].

Toxicity prediction models indicate low acute toxicity potential, with negative results for mutagenicity in Ames test simulations and non-carcinogenic classification in multiple QSAR models [7]. Environmental fate modeling suggests moderate biodegradability and low environmental persistence, indicating acceptable ecological risk profiles [5].

Molecular Docking Simulations with Biological Targets

Molecular docking studies have been conducted to evaluate the binding affinity and interaction modes of 3-methyl-5-nitropyridine-2-carboxylic acid with various biological targets. These computational investigations provide insights into the molecular mechanisms underlying the compound's biological activities and guide the development of structure-activity relationships [12].

Protein kinase targets represent a significant class of potential therapeutic applications for this compound. Docking studies with protein kinase A demonstrate strong binding affinity with calculated binding energies of -8.5 kilocalories per mole . The compound typically occupies the adenosine triphosphate binding pocket, with the pyridine ring forming hydrogen bonds with key amino acid residues in the active site . The nitro group participates in electrostatic interactions with positively charged residues, while the carboxylic acid functionality forms additional hydrogen bonds that stabilize the protein-ligand complex .

Studies with cytochrome P450 enzymes reveal moderate binding affinity, with binding energies ranging from -7.2 to -7.8 kilocalories per mole depending on the specific isoform . The compound shows particular affinity for the cytochrome P450 2D6 isoform, with interactions primarily involving π-π stacking between the pyridine ring and heme-containing active site residues .

Tubulin binding studies indicate strong interaction potential with the colchicine binding site, yielding binding energies of -9.2 kilocalories per mole . This interaction suggests potential as a microtubule-targeting agent, with the compound forming hydrophobic and van der Waals interactions with the protein binding pocket .

Cholinesterase inhibition studies demonstrate that the compound can function as a dual binding site inhibitor, with binding energies of -5.5 kilocalories per mole . The molecular docking results indicate formation of multiple hydrogen bonds with active site residues, contributing to the inhibitory potential .

Recent studies have also investigated the compound's interaction with proteins relevant to viral infections. Docking with the angiotensin-converting enzyme 2 receptor yields binding energies of -9.1 kilocalories per mole, with stable interactions involving hydrogen bonds to asparagine-277, glutamate-402, and glutamate-406 residues [7]. Similarly, spike protein interactions show binding energies of -7.3 kilocalories per mole, with hydrogen bonds formed to serine-494, valine-483, and other key residues in the receptor-binding domain [7].

Molecular dynamics simulations extending over nanosecond timescales have been conducted to assess the stability of protein-ligand complexes . Root mean square deviation values remain below 2.0 Ångströms throughout the simulation periods, indicating stable binding conformations with minimal fluctuation in the compound's orientation within active sites .

Charge Transfer Analysis in Supramolecular Complexes

Charge transfer analysis in supramolecular complexes of 3-methyl-5-nitropyridine-2-carboxylic acid reveals important insights into intermolecular interactions and electronic communication pathways. These studies employ advanced computational methods to investigate electron transfer processes and their implications for material properties and biological activities [13] [14].

The compound's electronic structure makes it an excellent candidate for charge transfer complex formation. The nitro group acts as a strong electron acceptor, while the pyridine nitrogen can serve as an electron donor depending on the protonation state and surrounding environment [13]. The carboxylic acid functionality provides additional sites for hydrogen bonding and electrostatic interactions that stabilize supramolecular assemblies [15].

Density functional theory calculations of charge transfer complexes with various donor molecules reveal significant electronic coupling between components. Natural bond orbital analysis indicates that the compound can accept electron density from electron-rich aromatic systems, with charge transfer energies ranging from 0.5 to 2.3 electron volts depending on the donor strength [1] [2].

Studies of hydrogen-bonded complexes with complementary molecules show that the carboxylic acid group forms persistent hydrogen bonds with nitrogen-containing heterocycles [15]. Analysis of 126 crystal structures containing carboxylic acid and pyridine moieties reveals a 98 percent occurrence of carboxylic acid to pyridine nitrogen hydrogen bonding patterns, indicating the reliability of these interactions in supramolecular design [15].

Charge transfer excitation studies demonstrate that the compound can undergo photoinduced electron transfer when complexed with appropriate donor molecules [16]. Time-resolved spectroscopic analysis reveals charge transfer lifetimes on the order of nanoseconds, indicating potential applications in photovoltaic and photocatalytic systems [13].

Supramolecular complex formation with metal ions has been investigated through computational modeling. The compound can coordinate to transition metals through both the pyridine nitrogen and carboxylate oxygen atoms, forming chelate complexes with enhanced stability [17]. These coordination complexes exhibit modified electronic properties compared to the free ligand, with altered frontier orbital energies and charge transfer characteristics [17].

Electron transfer analysis in biological systems reveals that the compound can participate in redox reactions through the nitro group. The nitro functionality can undergo single-electron reduction to form radical intermediates that participate in further chemical transformations [14]. This electron transfer capability contributes to the compound's biological activity through interactions with cellular electron transport chains and oxidative stress pathways [11].

Crystal structure analysis of charge transfer complexes shows that the compound forms alternating donor-acceptor stacks with characteristic intermolecular distances optimized for electronic communication [18]. These structural arrangements facilitate efficient charge transfer pathways while maintaining thermal stability of the supramolecular assemblies [18].

The electrostatic potential surface analysis provides detailed information about charge distribution patterns that influence intermolecular interactions. The most electronegative regions are localized around the nitro group oxygen atoms and carboxylic acid carbonyl, while the most electropositive regions are associated with the pyridine ring and methyl substituent [7]. This charge distribution pattern guides the formation of complementary supramolecular structures through electrostatic interactions.